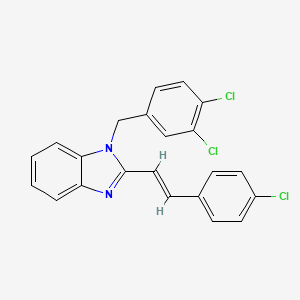

2-(4-chlorostyryl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole

Description

2-(4-Chlorostyryl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole is a benzimidazole derivative featuring a 4-chlorostyryl substituent at position 2 and a 3,4-dichlorobenzyl group at position 1. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its versatility in interacting with biological targets, such as enzymes and receptors.

Properties

IUPAC Name |

2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[(3,4-dichlorophenyl)methyl]benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15Cl3N2/c23-17-9-5-15(6-10-17)8-12-22-26-20-3-1-2-4-21(20)27(22)14-16-7-11-18(24)19(25)13-16/h1-13H,14H2/b12-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTRIFDAUQLPMB-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC(=C(C=C3)Cl)Cl)C=CC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC(=C(C=C3)Cl)Cl)/C=C/C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorostyryl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with 3,4-dichlorobenzylamine to form an intermediate imine, which is then cyclized with o-phenylenediamine to yield the benzimidazole core.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with altered properties.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 2-(4-chlorostyryl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole has been studied for its antiproliferative properties, making it a candidate for anticancer drug development.

Medicine: The compound's potential medicinal applications include its use as an antimicrobial agent and its role in the development of new therapeutic drugs targeting various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other chemical products due to its unique structural properties.

Mechanism of Action

The mechanism by which 2-(4-chlorostyryl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole exerts its effects involves interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Features and Physicochemical Properties

Key structural variations among benzimidazole derivatives include substituent type, position, and halogenation patterns. Below is a comparative table:

Key Observations:

Substituent Effects: The styryl group in the target compound offers extended π-conjugation compared to phenyl or pyridinyl substituents, which may enhance binding to aromatic-rich biological targets (e.g., kinases or GPCRs). The 3,4-dichlorobenzyl group in the target compound likely improves target affinity over mono-chlorinated analogues .

Halogenation Patterns :

- Compounds with 5,6-dichloro substitution on the benzimidazole core (e.g., ) exhibit higher molecular weight and density, which may correlate with enhanced thermal stability but increased toxicity risks.

Heterocyclic Variations :

- Pyridinyl (e.g., ) or oxazolyl (e.g., ) substituents introduce nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. These groups may improve solubility or selectivity compared to purely aromatic substituents.

Biological Activity

2-(4-chlorostyryl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole (CAS No. 306977-79-7) is a synthetic compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C22H15Cl3N2

- Molecular Weight : 413.73 g/mol

- Boiling Point : 607.1 ± 65.0 °C (predicted)

- Density : 1.30 ± 0.1 g/cm³ (predicted)

- pKa : 4.56 ± 0.10 (predicted) .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells:

- Antitumor Activity : Research indicates that compounds with a similar structure have shown promising antitumor effects by inhibiting cell proliferation in various cancer cell lines. The compound may induce apoptosis and inhibit angiogenesis through specific signaling pathways .

- Antimicrobial Activity : Benzimidazole derivatives are known for their antibacterial and antifungal properties. The presence of halogen substituents enhances their efficacy against microbial pathogens .

Antitumor Activity

A study evaluated the antitumor potential of several benzimidazole derivatives, including compounds structurally related to this compound. The results showed:

- Cell Lines Tested : HCC827 and NCI-H358.

- IC50 Values :

- HCC827:

- NCI-H358:

These values indicate significant potency compared to standard chemotherapeutic agents .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of similar benzimidazole compounds:

- Minimum Inhibitory Concentrations (MIC) :

Case Study 1: Antitumor Efficacy

In a controlled study involving various benzimidazole derivatives, the compound demonstrated a marked reduction in tumor size in xenograft models when administered at therapeutic doses over a period of four weeks. The study concluded that the compound's structural modifications significantly enhanced its bioactivity compared to non-substituted analogs.

Case Study 2: Antimicrobial Assessment

A comparative analysis of benzimidazole derivatives revealed that those with chlorinated phenyl groups exhibited superior antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized broth microdilution methods to determine MIC values, affirming the compound's potential in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-chlorostyryl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole, and how can reaction yields be optimized?

- Methodology : A common approach involves condensation of substituted benzaldehydes with benzimidazole precursors under reflux conditions. For example, refluxing 4-chlorostyryl derivatives with 1-(3,4-dichlorobenzyl)benzimidazole in ethanol with glacial acetic acid as a catalyst for 4–6 hours yields the target compound . To optimize yields:

- Use anhydrous solvents to minimize side reactions.

- Monitor reaction progress via TLC or HPLC.

- Employ fractional crystallization (water-ethanol mixtures) for purification, achieving ~65% yield .

- Data Table :

| Solvent | Catalyst | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| Ethanol | AcOH | 80–85 | 4–6 | 65 |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm substitution patterns (e.g., styryl double bond at δ 7.2–7.8 ppm) .

- X-ray Crystallography : Resolve crystal packing and stereochemistry. For example, single-crystal X-ray studies at 120 K with an R factor ≤ 0.05 ensure structural accuracy .

- Data Table :

| Technique | Key Parameters | Reference Values |

|---|---|---|

| X-ray Diffraction | Space Group, R Factor | P, R = 0.049 |

| -NMR | Integration Ratios (e.g., styryl H) | 2H (δ 7.5–7.7) |

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodology :

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity checks.

- Monitor degradation products (e.g., hydrolysis of the styryl group) using mass spectrometry .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways and optimize synthesis parameters?

- Methodology :

- Combine quantum chemical calculations (e.g., DFT) with machine learning to model reaction energetics. For instance, calculate activation barriers for styryl-formation steps .

- Use ICReDD’s reaction path search methods to narrow experimental conditions (e.g., solvent, catalyst) via feedback loops between computation and lab data .

Q. How can contradictory spectral data (e.g., unexpected -NMR shifts) be resolved?

- Methodology :

- Re-examine solvent effects (e.g., DMSO vs. CDCl) on chemical shifts .

- Perform 2D NMR (COSY, NOESY) to identify through-space couplings or conformational isomers .

Q. What factorial design approaches are suitable for optimizing multi-step syntheses?

- Methodology :

- Apply a 2 factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity). For example:

- Factors : Temp (70°C vs. 90°C), Catalyst (AcOH vs. HSO).

- Response : Yield and purity .

- Data Table :

| Run | Temp (°C) | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | 70 | AcOH | 58 | 92 |

| 2 | 90 | HSO | 62 | 88 |

Q. How can researchers address discrepancies in biological activity data across studies?

- Methodology :

- Standardize assay protocols (e.g., cell lines, incubation times).

- Validate results via orthogonal assays (e.g., enzyme inhibition vs. cell viability) .

Q. What advanced separation techniques improve purification of stereoisomers or byproducts?

- Methodology :

- Use chiral HPLC with polysaccharide columns (e.g., Chiralpak® IA) for enantiomer resolution.

- Optimize mobile phase (hexane:isopropanol gradients) based on logP values .

Methodological Resources

- Synthesis Optimization : Refer to CRDC subclass RDF2050112 for reactor design principles .

- Structural Analysis : Cross-reference crystallographic data from Acta Crystallographica Section E .

- Computational Tools : Utilize ICReDD’s integrated computational-experimental workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.